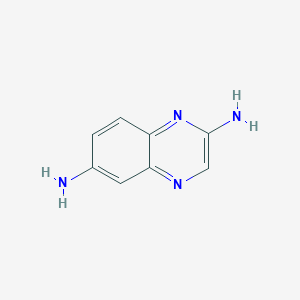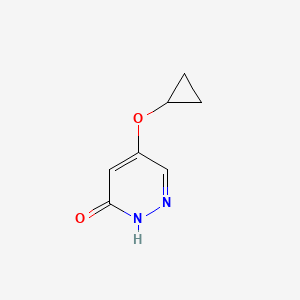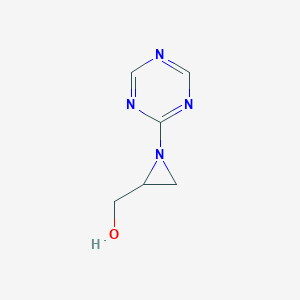
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol is a chemical compound belonging to the triazine family. It has a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an aziridine ring, a three-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves several steps. One common method includes the reaction of 1,3,5-triazine with aziridine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of new compounds. This reaction is often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent.
Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The compound’s aziridine ring is known to form covalent bonds with nucleophilic sites in biomolecules, resulting in the disruption of normal cellular functions. The triazine ring may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol can be compared with other similar compounds, such as:
Altretamine: A triazine derivative used as an anticancer agent. It has a different substitution pattern on the triazine ring but shares similar biological activities.
Tretamine: Another triazine-based compound with alkylating properties. It is used in chemotherapy for its ability to inhibit DNA replication.
(5-[[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A compound with a similar structure but different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
[1-(1,3,5-triazin-2-yl)aziridin-2-yl]methanol |
InChI |
InChI=1S/C6H8N4O/c11-2-5-1-10(5)6-8-3-7-4-9-6/h3-5,11H,1-2H2 |
InChI Key |
WHXFQLALDIVAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=NC=NC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



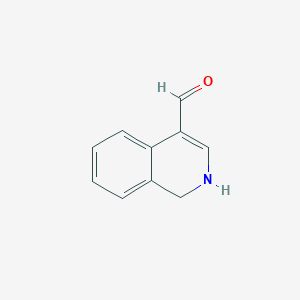
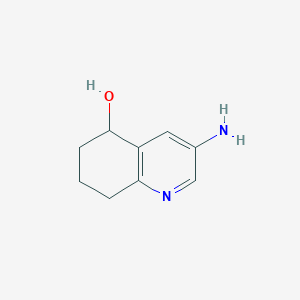

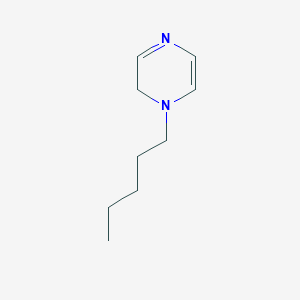
![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)

![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
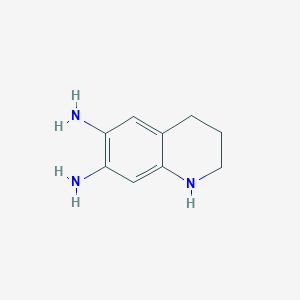
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
